3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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Overview
Description
3-{3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROPYRIDIN-2-ONE is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Preparation Methods
The synthesis of 3-{3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROPYRIDIN-2-ONE involves multiple steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions typically involve the use of an Ir photocatalyst, such as Ir(dF(CF3)ppy)2(dtbbpy), which facilitates the reduction of CF3I to generate the trifluoromethyl radical . This radical then reacts with the precursor molecules to form the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-{3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROPYRIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Hydrogenation reactions can reduce the compound to its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially involving the trifluoromethyl group.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Biology: The compound’s stability and bioavailability make it a candidate for studying biological processes and drug interactions.
Mechanism of Action
The mechanism of action of 3-{3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROPYRIDIN-2-ONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity . This interaction can affect various pathways, including those involved in neurotransmission and enzyme activity.
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-containing molecules, such as fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine) and cinacalcet (3-(3-trifluoromethylphenyl)propanal) . Compared to these compounds, 3-{3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROPYRIDIN-2-ONE offers unique properties, such as enhanced stability and bioavailability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C14H8F3N3O2 |
---|---|
Molecular Weight |
307.23 g/mol |
IUPAC Name |
3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)9-5-3-8(4-6-9)11-19-13(22-20-11)10-2-1-7-18-12(10)21/h1-7H,(H,18,21) |
InChI Key |
MSHPECSYRSNFRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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